

5-Chloro-2,3-pyridinediol chemical structure and IUPAC name

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Compound of Interest

Compound Name: 5-Chloro-2,3-pyridinediol

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An In-Depth Technical Guide to **5-Chloro-2,3-pyridinediol** for Advanced Research

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of **5-Chloro-2,3-pyridinediol**, a heterocyclic compound of significant interest to the scientific community. We will delve into its fundamental chemical properties, synthesis, and spectroscopic characterization, with a particular focus on its relevance and potential applications in the field of drug discovery and development. This document is intended for researchers, medicinal chemists, and professionals in the pharmaceutical sciences who require a detailed understanding of this molecule.

Core Chemical Identity and Physicochemical Properties

5-Chloro-2,3-pyridinediol, while commonly referred to by this name, exists in tautomeric equilibrium with its more stable pyridinone form. This structural nuance is critical for understanding its reactivity and biological interactions.

IUPAC Nomenclature and Structural Representation

The formal IUPAC name for this compound is 5-chloro-3-hydroxy-1H-pyridin-2-one^[1]. This name accurately reflects the predominant tautomeric form.

- Synonyms: **5-Chloro-2,3-pyridinediol**, 5-Chloro-2,3-dihydroxypyridine[1]
- CAS Number: 53233-89-9[1]
- Molecular Formula: C₅H₄ClNO₂[1]
- Molecular Weight: 145.546 g/mol

The tautomeric equilibrium between the diol and the keto-enol form is a key feature. The pyridin-2-one structure is generally favored due to the stability of the amide group within the aromatic ring system.

Caption: Tautomerism of **5-Chloro-2,3-pyridinediol**.

Physicochemical Data

A summary of the key physicochemical properties is essential for experimental design, including solubility and handling considerations.

Property	Value	Source
Melting Point	295 °C (decomposition)	[2][3]
Molecular Formula	C ₅ H ₄ ClNO ₂	[1][3]
Molecular Weight	145.54 g/mol	[3]
Solubility	Soluble in water	[3]
Appearance	Powder	[4]

Note: This product is often supplied for early discovery research, and buyers are responsible for confirming identity and purity as comprehensive analytical data may not be collected by all vendors.

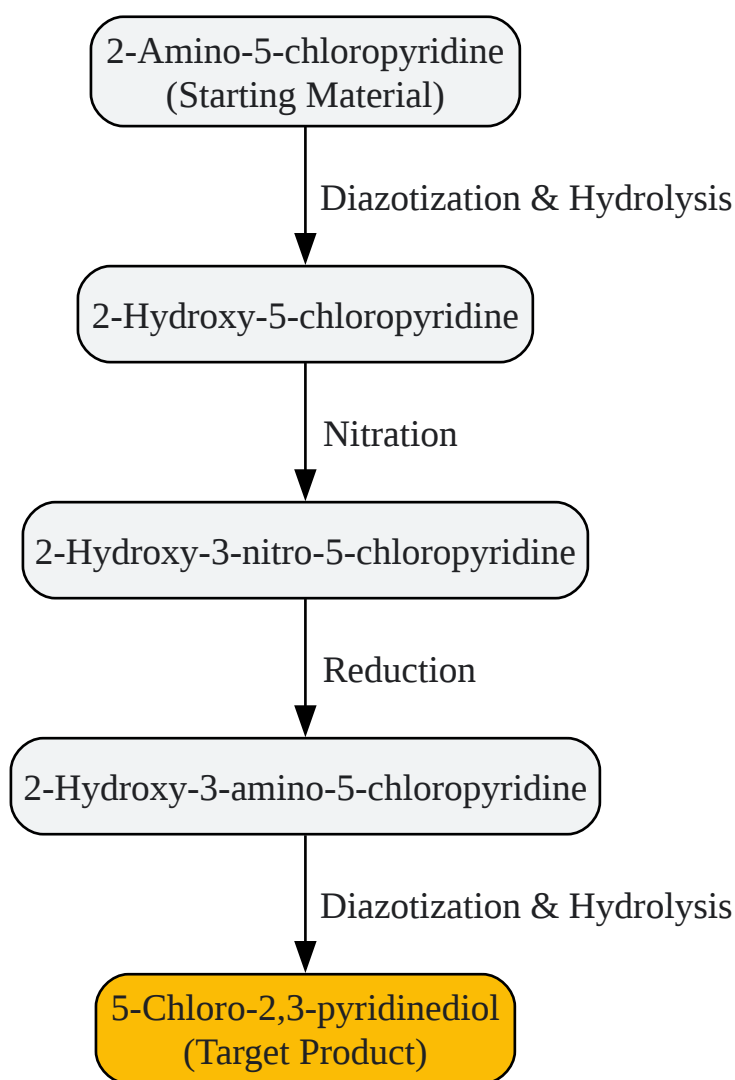
Synthesis Pathway and Experimental Protocol

The synthesis of **5-Chloro-2,3-pyridinediol** is a multi-step process that requires careful control of reaction conditions. The most cited pathway begins with 2-amino-5-chloropyridine, a readily

available starting material. The causality behind this choice lies in the ability to sequentially modify the pyridine ring at specific positions through well-established reactions.

Synthesis Workflow Overview

The synthetic strategy involves a series of diazotization, nitration, and reduction reactions to introduce the desired hydroxyl groups.



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Caption: Synthetic workflow for **5-Chloro-2,3-pyridinediol**.

Detailed Synthesis Protocol

This protocol is adapted from the methodology described in patent CN101830845A[5]. Each step is designed to achieve a specific chemical transformation, leading to the final product.

Step 1: Synthesis of 2-Hydroxy-5-chloropyridine

- **Rationale:** The initial diazotization of the amino group on 2-amino-5-chloropyridine, followed by hydrolysis, is a classic and efficient method for introducing a hydroxyl group at the C2 position.
- **Procedure:**
 - In a reaction vessel, add 1200 mL of water and slowly add 135 mL of concentrated sulfuric acid while stirring.
 - Cool the solution to approximately 40 °C and add 115 g (1 mol) of 2-amino-5-chloropyridine.
 - Maintain the temperature between 30-50 °C and add a solution of sodium nitrite (76g in 700ml water) dropwise.
 - Upon completion of the reaction, the product, 2-hydroxy-5-chloropyridine, is formed.

Step 2: Synthesis of 2-Hydroxy-3-nitro-5-chloropyridine

- **Rationale:** Nitration is performed to introduce a nitro group at the C3 position, which will subsequently be converted to a hydroxyl group. The existing hydroxyl group at C2 directs the nitration to the adjacent C3 position.
- **Procedure:**
 - To the previously prepared 2-hydroxy-5-chloropyridine, control the temperature to 50-60 °C.
 - Carry out the nitration reaction for 1-2 hours.

Step 3: Synthesis of 2-Hydroxy-3-amino-5-chloropyridine

- Rationale: The nitro group is reduced to an amino group. This is a necessary intermediate step before the final diazotization. Common reduction methods are effective here.
- Procedure:
 - Reduce the 2-hydroxy-3-nitro-5-chloropyridine. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., with Pd, Pt, or Ni catalysts) or with agents like iron powder or sodium dithionite in a suitable solvent[5].

Step 4: Synthesis of **5-Chloro-2,3-pyridinediol**

- Rationale: The final step involves the diazotization of the newly formed amino group at C3, followed by hydrolysis, to yield the second hydroxyl group, thus forming the target molecule.
- Procedure:
 - Cool the solution of 2-hydroxy-3-amino-5-chloropyridine to between -10 °C and -5 °C.
 - Perform the diazotization reaction.
 - Slowly warm the reaction mixture to 50-60 °C and stir for 2 hours to complete the hydrolysis, yielding **5-Chloro-2,3-pyridinediol**[5].

Spectroscopic and Analytical Characterization

Proper characterization is paramount to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques is typically employed.

Analysis Method	Expected Observations
^1H NMR	Spectral data would show signals corresponding to the two protons on the pyridine ring. The chemical shifts would be influenced by the electron-withdrawing chlorine atom and the electron-donating hydroxyl groups.
^{13}C NMR	The spectrum should display five distinct signals for the carbon atoms of the pyridine ring. The carbons bonded to the electronegative chlorine and oxygen atoms will be shifted downfield.
Mass Spectrometry	The mass spectrum will show a molecular ion peak (M^+) at m/z 145 and an $M+2$ peak at m/z 147, with an approximate intensity ratio of 3:1, which is characteristic of a compound containing one chlorine atom[1].
Infrared (IR) Spectroscopy	The IR spectrum would be expected to show characteristic absorption bands for O-H stretching (broad band), N-H stretching (if in the pyridinone form), C=O stretching (strong band for the pyridinone tautomer), and C-Cl stretching.

Applications in Research and Drug Development

The pyridine scaffold is a cornerstone in medicinal chemistry, present in numerous FDA-approved drugs[6]. The introduction of chloro- and hydroxyl- substituents onto this scaffold can significantly modulate a molecule's physicochemical properties and biological activity.

Role as a Pharmaceutical Intermediate

5-Chloro-2,3-pyridinediol serves as a valuable building block for the synthesis of more complex molecules. The hydroxyl and chloro groups provide reactive handles for further chemical modifications, enabling the construction of diverse chemical libraries for drug

screening. The presence of chlorine can enhance membrane permeability and metabolic stability, properties that are highly desirable in drug candidates[7].

Potential in Antineoplastic Research

Research has demonstrated that transition metal complexes of **5-Chloro-2,3-pyridinediol** exhibit significant antineoplastic activity against Ehrlich ascites tumor cells[8][9]. The dihydroxy pyridine moiety acts as a bidentate ligand, chelating with metal ions. This complexation can lead to novel mechanisms of action, potentially overcoming resistance to existing cancer therapies.

Furthermore, a structurally related isomer, 5-chloro-2,4-dihydroxypyridine (CDHP), is a key component of the oral anticancer drug S-1[10][11]. CDHP functions as an inhibitor of dihydropyrimidine dehydrogenase (DPD), an enzyme that degrades the active anticancer agent 5-fluorouracil. By preventing this degradation, CDHP enhances the efficacy and duration of the primary drug[10][11]. This established role for a close isomer highlights the therapeutic potential of the chloro-dihydroxypyridine scaffold and suggests that **5-Chloro-2,3-pyridinediol** could be explored for similar or novel enzymatic inhibitory activities.

Conclusion

5-Chloro-2,3-pyridinediol is a molecule with significant untapped potential. Its well-defined synthesis, reactive functional groups, and the proven therapeutic relevance of its structural class make it a compelling target for further investigation. For researchers in drug discovery, this compound offers a versatile platform for developing novel therapeutics, particularly in the realm of oncology. The insights provided in this guide aim to facilitate and inspire new avenues of research into this promising chemical entity.

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References

- 1. 2,3-Pyridinediol, 5-chloro- | C₅H₄ClNO₂ | CID 97629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS NO. 53233-89-9 | 5-CHLORO-2,3-PYRIDINEDIOL 95 | C₅H₄ClNO₂ [localpharmaguide.com]
- 3. chembk.com [chembk.com]
- 4. 5-クロロ-3-ヒドロキシピリジン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine - Google Patents [patents.google.com]
- 6. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. CN103360307B - Preparation method of 5-chloro-2,4-dihydroxypyridine - Google Patents [patents.google.com]
- 11. 5-Chloro-2,4-dihydroxypyridine, CDHP, prevents lung metastasis of basal-like breast cancer cells by reducing nascent adhesion formation - PubMed [pubmed.ncbi.nlm.nih.gov]
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